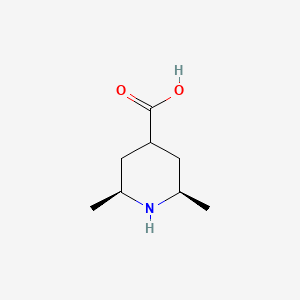
(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic acid, commonly referred to as DMPCA, is a type of organic compound that has been studied extensively in recent years. It is a derivative of piperidine and has a chiral center, meaning that it can exist in two different forms, known as enantiomers. DMPCA has a wide range of applications in scientific research, due to its unique properties and structure. This article will provide an overview of DMPCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
DMPCA has a wide range of applications in scientific research, due to its unique properties and structure. It is widely used as a reagent or catalyst in organic synthesis, as it is able to react with a wide range of substrates. In addition, it is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of polymers, and has been shown to be an effective inhibitor of certain enzymes, such as acetylcholinesterase.
作用機序
The exact mechanism of action of DMPCA is not yet fully understood. However, it is believed to work by forming a complex with the target molecule, which then undergoes a series of conformational changes that result in the desired reaction. This is thought to be due to the chiral center of DMPCA, which allows it to form a specific type of complex with the target molecule.
Biochemical and Physiological Effects
DMPCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and has been shown to act as an antioxidant, which may have beneficial effects on the body. In addition, it has been shown to have anti-inflammatory and anti-cancer effects, and has been shown to be effective in reducing the symptoms of certain neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
DMPCA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. In addition, it is nontoxic and can be used in a wide range of reactions, making it a versatile reagent. However, it is important to note that DMPCA is a chiral compound, and it can exist in two different forms, known as enantiomers. This means that it is important to ensure that the correct enantiomer is being used in experiments, as different enantiomers can have different effects.
将来の方向性
There are a number of potential future directions for the study of DMPCA. One potential area of research is to further explore its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, further research could be done to explore the mechanism of action of DMPCA and to identify additional biochemical and physiological effects that it may have. Finally, further research could be done to explore the potential for using DMPCA in the synthesis of polymers, and to investigate the potential for using it as an inhibitor of certain enzymes.
合成法
DMPCA can be synthesized in several different ways, but the most common method is to use the reaction between piperidine and dimethyl sulfoxide (DMSO). In this reaction, piperidine is first treated with a base, such as sodium hydroxide or potassium hydroxide, to form the piperidine salt. The piperidine salt is then reacted with DMSO to form DMPCA. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation.
特性
IUPAC Name |
(2R,6S)-2,6-dimethylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAHVNAKAJLAL-MEKDEQNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

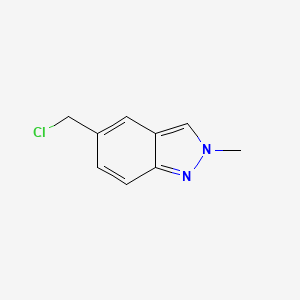
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
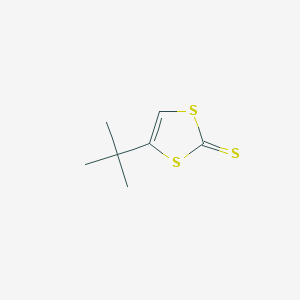
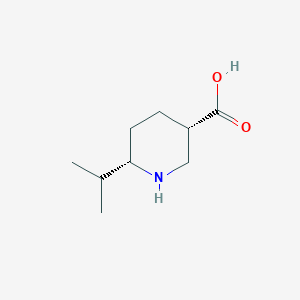
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)
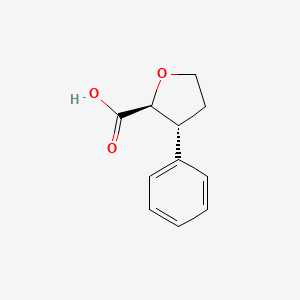
![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)
